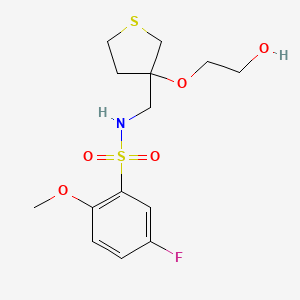

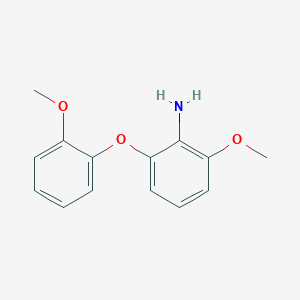

2-Methoxy-6-(2-methoxyphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-6-(2-methoxyphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.28 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 245.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Anticancer Applications

Research on derivatives of methoxy-substituted anilines has shown significant promise in the development of anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, showing high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Synthesis and Characterization of Metal Complexes

Another application is found in the synthesis and characterization of metal complexes with methoxy-substituted anilines acting as ligands. A study by Osowole (2011) explored the formation of metal complexes using 4-(thiophen-3-yl)-aniline and o-vanillin to form an ONS donor Schiff base, indicating the structural versatility and utility of methoxy-substituted anilines in coordination chemistry (Osowole, 2011).

Tubulin Polymerization Inhibitors

Methoxy-substituted anilines have also been investigated for their role in inhibiting tubulin polymerization, a key process in cell division. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a promising antiproliferative agent toward human cancer cells, likely due to its inhibition of tubulin polymerization and microtubule formation (Minegishi et al., 2015).

Material Science and Polymer Chemistry

In the field of materials science and polymer chemistry, the electrochemical copolymerization of aniline and o-aminophenol to synthesize poly(aniline-co-o-aminophenol) demonstrates the relevance of methoxy-substituted anilines. This copolymerization process affects the copolymer's properties and rate, indicating the potential for creating novel materials with tailored electrical and optical properties (Mu, 2004).

Environmental and Catalysis Applications

Furthermore, methoxy-substituted anilines have been studied in the context of environmental science and catalysis, such as in the degradation of methoxyanilines in aqueous solutions via Fenton-like oxidation. This research underscores the potential for utilizing these compounds in environmental remediation and the development of more efficient catalytic processes (Chaturvedi & Katoch, 2020).

Propiedades

IUPAC Name |

2-methoxy-6-(2-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCYMTZSXSKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)

![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)

![9-{[(3-chlorophenyl)methyl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2691064.png)

![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2691066.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)

![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2691071.png)